![molecular formula C20H27Cl2N3S B026153 Perazine Dihydrochloride CAS No. 5317-37-3](/img/structure/B26153.png)
Perazine Dihydrochloride
Overview
Description
Perazine Dihydrochloride is a derivative of piperazine . Piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It’s a medication used to treat roundworm and pinworm .
Synthesis Analysis
Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
Structurally, piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .Chemical Reactions Analysis
The official method for the determination of piperazine in its formulations is the gravimetric method with 2,4,6-trinitrophenol (picric acid) in the latest editions of most Pharmacopoeia . Other reported methods include colorimetric and spectrophotometric methods .Physical And Chemical Properties Analysis
Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether. It is a weak base with two pKb of 5.35 and 9.73 at 25 °C . The pH of a 10% aqueous solution of piperazine is 10.8–11.8 . Piperazine readily absorbs water and carbon dioxide from the air .Scientific Research Applications
Synthesis of Piperazines
Perazine Dihydrochloride: is structurally related to piperazines, which are significant in drug discovery. Advances in the synthesis of piperazines, including C–H functionalization, have expanded the scope of piperazine-based drugs, leading to the development of new pharmacological agents .
Mechanism of Action
Target of Action
Perazine Dihydrochloride, like other phenothiazines, is presumed to act principally in the subcortical areas . It primarily targets the alpha adrenergic receptors and the D(1) dopamine receptor . These receptors play a crucial role in the regulation of neurotransmission, affecting various physiological functions such as mood, cognition, perception, locomotion, and endocrine regulation .
Mode of Action
Perazine Dihydrochloride acts by producing a central adrenergic blockade of the alpha adrenergic receptors as well as antagonism of the D(1) dopamine receptor . This interaction with its targets leads to changes in neurotransmission, which can result in therapeutic effects .
Biochemical Pathways
It is known that phenothiazines like perazine can interfere with various neurotransmitter systems, particularly the dopaminergic system . This can lead to downstream effects such as modulation of mood and cognition .
Pharmacokinetics
Piperazine derivatives, which perazine dihydrochloride belongs to, are known for their impact on the physicochemical properties of the final molecule, for their structural and conformational characteristics, and for their easy handling in synthetic chemistry . These properties can influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability .
Result of Action
The molecular and cellular effects of Perazine Dihydrochloride’s action are largely due to its interaction with its primary targets. By blocking alpha adrenergic and D(1) dopamine receptors, Perazine Dihydrochloride can modulate neurotransmission, leading to changes in various physiological functions .
Action Environment
The action, efficacy, and stability of Perazine Dihydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can all affect how Perazine Dihydrochloride acts in the body
Safety and Hazards
Future Directions
A novel aloe emodin–hydroxyethyl piperazine hybrid dihydrochloride (AE-NPC) has been synthesized, which improved the water solubility and antitumor activity of aloe emodin in vitro . This study provides new insights into the further development of anthraquinone compounds as potential chemotherapeutic agents for oral cancer treatment .
properties
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S.2ClH/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;;/h2-5,7-10H,6,11-16H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLQXJNHQBYBCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84-97-9 (Parent) | |
Record name | Taxilan dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70967691 | |
Record name | 10-[3-(4-Methylpiperazin-1-yl)propyl]-10H-phenothiazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perazine Dihydrochloride | |
CAS RN |
5317-37-3 | |
Record name | Taxilan dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-[3-(4-Methylpiperazin-1-yl)propyl]-10H-phenothiazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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